molecular formula C19H17BrFN5OS B11579990 N-(4-bromo-2-fluorophenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(4-bromo-2-fluorophenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11579990
M. Wt: 462.3 g/mol
InChI Key: ZOWYVURFHNABOI-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-FLUOROPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, fluorine, and methyl groups in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through a multi-step process involving the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is typically carried out at room temperature, resulting in excellent yields

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the use of green solvents and recyclable catalysts can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-FLUOROPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The bromine and fluorine atoms in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-(4-BROMO-2-FLUOROPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-BROMO-2-FLUOROPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for various chemical transformations. Additionally, the combination of triazole and thiadiazine rings in its structure provides a unique scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C19H17BrFN5OS

Molecular Weight

462.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C19H17BrFN5OS/c1-10-3-5-12(6-4-10)16-17(28-19-24-23-11(2)26(19)25-16)18(27)22-15-8-7-13(20)9-14(15)21/h3-9,16-17,25H,1-2H3,(H,22,27)

InChI Key

ZOWYVURFHNABOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C)C(=O)NC4=C(C=C(C=C4)Br)F

Origin of Product

United States

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